REACTION_CXSMILES
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[F:1][C:2]([F:18])([F:17])C1C=CC=CC=1C(O[Si](C)(C)C)C#N.Cl.[OH:20][CH:21]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1C(F)(F)F)[C:22](=[NH:26])[O:23][CH2:24][CH3:25]>>[OH:20][CH:21]([C:27]1[CH:28]=[CH:29][CH:30]=[C:31]([C:2]([F:18])([F:17])[F:1])[CH:32]=1)[C:22](=[NH:26])[O:23][CH2:24][CH3:25]
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Name
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|
Quantity
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15.5 g
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Type
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reactant
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Smiles
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FC(C1=C(C=CC=C1)C(C#N)O[Si](C)(C)C)(F)F
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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9.6 g
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Type
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reactant
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Smiles
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OC(C(OCC)=N)C1=C(C=CC=C1)C(F)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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OC(C(OCC)=N)C1=CC(=CC=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |